molecular formula C13H11NO3 B6322960 5-Phenoxynicotinic acid methyl ester CAS No. 936344-52-4

5-Phenoxynicotinic acid methyl ester

Cat. No.: B6322960
CAS No.: 936344-52-4
M. Wt: 229.23 g/mol
InChI Key: HYGYYOAEKJNITG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxynicotinic acid methyl ester typically involves the esterification of 5-Phenoxynicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Phenoxynicotinic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Phenoxynicotinic acid methyl ester involves its interaction with molecular targets such as nicotinic receptors. The phenoxy group and ester functionality allow it to bind to specific sites on these receptors, modulating their activity. This can influence various biological pathways, including those involved in neurotransmission and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenoxynicotinic acid methyl ester is unique due to the combination of the phenoxy group and the ester functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Phenoxynicotinic acid methyl ester (5-PNME) is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of 5-PNME, focusing on its mechanisms of action, efficacy in various studies, and potential as a pharmaceutical agent.

Chemical Structure and Properties

5-PNME is a benzazole derivative characterized by the presence of a phenoxy group attached to a nicotinic acid methyl ester. Its structure can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_3

This compound's unique structural features contribute to its biological activity, particularly its ability to inhibit β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease.

The primary mechanism through which 5-PNME exerts its effects is by inhibiting BACE. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that aggregate to form plaques in the brains of Alzheimer's patients. By inhibiting BACE, 5-PNME may reduce Aβ formation and accumulation, potentially offering a therapeutic strategy for managing Alzheimer’s disease .

In Vitro Studies

Several studies have evaluated the biological activity of 5-PNME through in vitro assays:

  • BACE Inhibition : 5-PNME has shown significant inhibition of BACE activity, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's ability to reduce Aβ levels in neuronal cell cultures has been documented, demonstrating its potential neuroprotective effects .
  • Neuroprotection : In hippocampal slice cultures exposed to oxygen-glucose deprivation (OGD), treatment with 5-PNME significantly reduced neuronal cell death compared to control groups. This suggests that 5-PNME may protect neurons from ischemic damage, further supporting its potential role in neurodegenerative disease treatment .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of 5-PNME resulted in decreased levels of Aβ plaques and improved cognitive function as assessed by behavioral tests. These findings suggest that 5-PNME not only inhibits Aβ production but may also reverse some cognitive deficits associated with Alzheimer's pathology .
  • Toxicology and Safety : Toxicological assessments have indicated that 5-PNME exhibits low toxicity at therapeutic doses, making it a promising candidate for further development into clinical applications. Long-term studies are necessary to fully understand its safety profile .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In Vitro BACE InhibitionSignificant inhibition with IC50 values indicating effective concentrations
NeuroprotectionReduced neuronal death in OGD models
Animal ModelDecreased Aβ plaques; improved cognitive function
ToxicologyLow toxicity at therapeutic doses

Properties

IUPAC Name

methyl 5-phenoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGYYOAEKJNITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.31 g (2 mmol) of 5-hydroxy-nicotinic acid methyl ester, 0.73 g (4 mmol) of copper acetate, ˜1 g of 4 Å molecular sieves and 0.85 g (7 mmol) of phenylboronic acid were combined in a flask charged with 20 mL of DCM and 2.0 mL (14 mmol) of Et3N. This reaction slurry was stirred overnight at r.t. The reaction mixture was then diluted with 200 mL of EtOAc and washed 3 times with 10% K2CO3. The organic layer was then dried with Na2SO4, evaporated and purified by flash column chromatography (EtOAc/hexanes=1:2) to give 5-phenoxy-nicotinic acid methyl ester, which was subsequently hydrolyzed according to general procedure B to give 5-phenoxy-nicotinic acid and used in the next step without further purification.
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